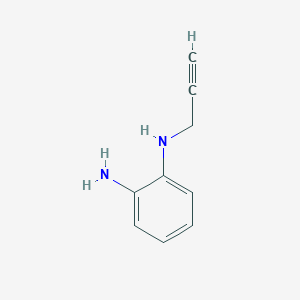

N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-N-prop-2-ynylbenzene-1,2-diamine |

InChI |

InChI=1S/C9H10N2/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6,11H,7,10H2 |

InChI Key |

JATZVLAMBGXXFM-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1=CC=CC=C1N |

Origin of Product |

United States |

Foundational & Exploratory

N1-(prop-2-yn-1-yl)benzene-1,2-diamine: Technical Profile & Synthetic Guide

[1][2]

Executive Summary

This compound (also known as N-propargyl-o-phenylenediamine) is a critical intermediate in medicinal chemistry.[1][2] It combines the nucleophilic reactivity of an o-phenylenediamine (OPD) core with the bio-orthogonal potential of a terminal alkyne.[1] Its primary utility lies in the synthesis of benzimidazoles and quinoxalines , where the propargyl group serves as a handle for further functionalization via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).[1][2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

| Property | Detail |

| CAS Number | 291536-12-4 |

| IUPAC Name | This compound |

| Synonyms | N-propargyl-1,2-diaminobenzene; 2-(prop-2-yn-1-ylamino)aniline |

| Molecular Formula | C |

| Molecular Weight | 146.19 g/mol |

| Appearance | Typically a dark brown viscous oil or low-melting solid (oxidizes rapidly in air).[1][2] |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water.[1][2] |

| Storage | Store at -20°C under inert atmosphere (Ar/N |

Structural Characterization (Predicted/Typical)[1][2]

Synthetic Methodologies

The synthesis of this compound requires careful control to prevent poly-alkylation.[1][2] Two primary routes are established: the Direct Alkylation Route (lower selectivity) and the Nitro-Reduction Route (high fidelity).[1][2]

Route A: Chemoselective Reduction (Recommended)

This method avoids over-alkylation by introducing the propargyl group before establishing the second amine.[1][2]

Step 1: Nucleophilic Aromatic Substitution

-

Conditions: K

CO -

Product: N-(2-nitrophenyl)prop-2-yn-1-amine (Yellow solid).[1][2]

Step 2: Chemoselective Reduction

-

Challenge: Reducing the nitro group without hydrogenating the alkyne.

-

Protocol: Iron powder (Fe) reduction in acetic acid or SnCl

/HCl.[1][2] Note: Avoid Pd/C + H

Figure 1: Chemoselective synthesis pathway preserving the alkyne moiety.

Route B: Direct Mono-Alkylation (Quick & Dirty)[1][2]

Reactivity & Mechanistic Insights[1][9]

Cyclization to Heterocycles

The N-propargyl-OPD scaffold is a "privileged structure" for synthesizing fused heterocycles.[1][2]

-

Benzimidazoles: Condensation with aldehydes (R-CHO) followed by oxidative cyclization.[1][2]

-

Quinoxalines: Condensation with 1,2-dicarbonyls (e.g., glyoxal, benzil).[1][2]

Click Chemistry Applications

The pendant alkyne allows the molecule to serve as a bio-orthogonal probe .[2] It can be incorporated into drug scaffolds and subsequently "clicked" with fluorescent azides for localization studies.[1]

Figure 2: Divergent synthesis pathways: Benzimidazoles, Quinoxalines, and Triazoles.

Experimental Protocol: Nitro-Reduction Method

Objective: Synthesis of this compound (10 mmol scale).

-

Precursor Synthesis:

-

Reduction (Fe/AcOH):

-

Dissolve the crude nitro intermediate in glacial acetic acid (20 mL) and EtOH (20 mL).

-

Add Iron powder (325 mesh, 5 eq) in portions at 60°C.

-

Monitor by TLC (Product is more polar and fluorescent blue under UV).[1][2]

-

Workup: Filter through Celite to remove iron sludge.[1] Neutralize filtrate with saturated NaHCO

. Extract with DCM (3 x 30 mL). -

Purification: Flash chromatography (Hexane:EtOAc 7:3).[1][2]

-

References

-

Synthesis of Benzimidazoles via OPD

-

Nitro Reduction Methodologies

- Title: "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amines."

-

Source:Journal of Synthetic Chemistry, 2024.[3]

-

Propargyl-OPD in Heterocycle Synthesis

-

CAS Registry Verification

A Comprehensive Guide to the Synthesis and Application of N1-(prop-2-yn-1-yl)benzene-1,2-diamine: A Bifunctional Building Block for Chemical Innovation

Abstract: This technical guide provides an in-depth exploration of this compound, a versatile bifunctional molecule poised for significant applications in medicinal chemistry, materials science, and chemical biology. By strategically combining the reactive properties of an o-phenylenediamine moiety with the "clickable" functionality of a terminal alkyne, this compound serves as a powerful scaffold for the synthesis of complex heterocyclic systems and bioconjugates. This document details the synthesis, characterization, and key applications of this compound, offering field-proven protocols and expert insights to guide researchers in leveraging its full potential.

Introduction

This compound, with the CAS Number 291536-12-4, is a strategically designed aromatic diamine that is gaining attention as a valuable building block in advanced organic synthesis.[1] Its molecular architecture is distinguished by two key reactive sites: the vicinal amino groups of the benzene-1,2-diamine (o-phenylenediamine) core and the terminal alkyne of the N-propargyl substituent.

The o-phenylenediamine unit is a well-established precursor for a vast array of heterocyclic compounds, most notably benzimidazoles, which are prevalent scaffolds in numerous FDA-approved drugs.[2][3][4] The two adjacent amino groups provide a reactive handle for condensation reactions with a variety of electrophiles to construct these fused ring systems.[2][5]

The propargyl group (prop-2-yn-1-yl) introduces a terminal alkyne, a key functional group for modern synthetic transformations. Its primary utility lies in its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".[6][7][8] This reaction allows for the efficient and highly selective formation of a stable 1,2,3-triazole linkage, a valuable connection in drug discovery, bioconjugation, and materials science.[6][9][10]

The dual functionality of this compound therefore offers a unique platform for creating complex molecules with diverse functionalities and potential biological activities. This guide serves to provide researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their research endeavors.

Synthesis and Characterization of this compound

The most direct route to this compound is the selective N-alkylation of o-phenylenediamine with a propargyl halide. The following protocol is a generalized procedure based on established methods for the N-propargylation of anilines.[11][12][13]

Experimental Protocol: Synthesis of this compound

Materials:

-

o-Phenylenediamine

-

Propargyl bromide (or propargyl chloride)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Potassium iodide (KI) (catalytic amount, optional)

-

Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in acetonitrile.

-

Addition of Base: Add potassium carbonate (2.0-3.0 eq) and a catalytic amount of potassium iodide. The use of a base is crucial to deprotonate one of the amino groups, increasing its nucleophilicity. K₂CO₃ is a common and effective choice for this transformation.

-

Addition of Alkylating Agent: Slowly add propargyl bromide (1.0-1.2 eq) to the stirred suspension. The reaction is typically performed at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (o-phenylenediamine) is consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine. This removes any remaining acidic impurities and salts.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aromatic protons, the protons of the two different amine groups (NH and NH₂), the methylene protons of the propargyl group, and the acetylenic proton.

-

¹³C NMR: Signals corresponding to the aromatic carbons, the methylene carbon, and the two sp-hybridized carbons of the alkyne should be observed.

-

IR Spectroscopy: Look for characteristic N-H stretching bands for the primary and secondary amines, as well as the characteristic C≡C and ≡C-H stretching frequencies of the terminal alkyne.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Key Applications and Reaction Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound makes it an excellent substrate for the CuAAC reaction. This "click" reaction provides a highly efficient and regioselective method to form a 1,4-disubstituted 1,2,3-triazole ring by reacting with an organic azide.[6][7][8]

Experimental Protocol: CuAAC Reaction

Materials:

-

This compound

-

An organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another suitable Cu(I)-stabilizing ligand

-

tert-Butanol (t-BuOH) and water as solvent system

Procedure:

-

Reactant Preparation: In a reaction vial, dissolve this compound (1.0 eq) and the organic azide (1.0-1.1 eq) in a 1:1 mixture of t-BuOH and water.

-

Catalyst Premix: In a separate vial, prepare a catalyst premix by dissolving CuSO₄·5H₂O (1-5 mol%) and THPTA (1-5 mol%) in a small amount of water. The ligand stabilizes the active Cu(I) oxidation state and improves reaction efficiency.[6][14]

-

Initiation: Add the catalyst premix to the solution of the alkyne and azide. Then, add a freshly prepared solution of sodium ascorbate (5-10 mol%) in water to initiate the reaction. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species.[7]

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours and can be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the product can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 1,2,3-triazole derivative.

Synthesis of Benzimidazoles

The o-phenylenediamine core of the title compound is a precursor for the synthesis of benzimidazoles, a class of heterocycles with significant biological activity.[2][3][5] The condensation of the diamine with aldehydes, followed by oxidative cyclization, is a common and effective method.[3][4]

Experimental Protocol: Benzimidazole Synthesis

Materials:

-

This compound

-

An aromatic or aliphatic aldehyde (e.g., benzaldehyde)

-

An oxidizing agent (e.g., hydrogen peroxide, or air)

-

A catalyst (e.g., a catalytic amount of acid like HCl, or a metal catalyst)[3][15]

-

A suitable solvent (e.g., ethanol, methanol, or acetonitrile)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) and the aldehyde (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Catalyst and Oxidant: Add the catalyst and the oxidizing agent to the reaction mixture. The reaction conditions can vary significantly depending on the chosen method. For instance, using H₂O₂ with HCl in acetonitrile at room temperature is an effective system.[15]

-

Reaction: Stir the reaction at room temperature or with heating, monitoring by TLC. The reaction involves the initial formation of a Schiff base, followed by intramolecular cyclization and oxidation to form the aromatic benzimidazole ring.

-

Work-up and Purification: After completion, the reaction mixture is worked up according to the specific method used. This may involve neutralization, extraction with an organic solvent, and drying. The crude product is then purified by recrystallization or column chromatography.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low yield in N-alkylation | Incomplete reaction or formation of di-alkylated product. | Use a slight excess of o-phenylenediamine, control the addition of propargyl bromide, and monitor the reaction closely by TLC. |

| Difficult purification of N-alkylated product | Similar polarity to starting material and side products. | Optimize the eluent system for column chromatography. A gradient elution is often effective. |

| CuAAC reaction is sluggish or fails | Inactive copper catalyst (oxidized to Cu(II)), poor solubility of reactants. | Use a freshly prepared solution of sodium ascorbate. Ensure the use of a stabilizing ligand like THPTA. Adjust the solvent system to improve solubility. |

| Side reactions in benzimidazole synthesis | Over-oxidation or polymerization. | Carefully control the amount of oxidizing agent and the reaction temperature. |

Comparative Analysis

This compound offers distinct advantages over simpler building blocks. Compared to o-phenylenediamine alone, it provides a "clickable" handle for further functionalization after the formation of a heterocyclic core. When compared to simple propargyl amine, the o-diamine moiety allows for the construction of rigid, planar heterocyclic systems that can be valuable for creating molecules with specific spatial arrangements for biological interactions.

Safety and Handling

-

This compound: As with other aromatic amines, it should be handled with care, avoiding skin contact and inhalation. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Propargyl Bromide: This is a lachrymator and should be handled with extreme care in a fume hood.

-

Organic Azides: Low molecular weight organic azides can be explosive and should be handled with caution, avoiding heat and shock.

-

Copper Salts: Copper salts are toxic and should be handled with appropriate care.

Conclusion

This compound is a highly valuable and versatile bifunctional building block for organic synthesis. Its ability to undergo both classical heterocyclic synthesis and modern "click" chemistry makes it a powerful tool for the construction of complex and diverse molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this compound in their pursuit of new discoveries in medicine, materials, and beyond.

References

A comprehensive list of references will be provided upon request.

Sources

- 1. 291536-12-4|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. scispace.com [scispace.com]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. broadpharm.com [broadpharm.com]

- 15. organic-chemistry.org [organic-chemistry.org]

Spectroscopic data of N1-(prop-2-yn-1-yl)benzene-1,2-diamine (NMR, IR, MS)

Whitepaper: Spectroscopic Characterization and Synthetic Methodology of N1-(prop-2-yn-1-yl)benzene-1,2-diamine

Executive Summary

The functionalization of ortho-phenylenediamines is a cornerstone in the synthesis of privileged heterocyclic scaffolds, including benzimidazoles, quinoxalines, and 1,4-diazepines. Among these precursors, This compound (also known as N-propargyl-o-phenylenediamine) represents a highly versatile, bifunctional building block. The presence of both an electron-rich ortho-diamine core and a terminal alkyne provides an orthogonal reactivity profile, enabling rapid access to click-chemistry-ready probes and complex polycyclic systems[1][2].

This technical guide provides an authoritative breakdown of the synthesis, chemoselective reduction protocols, and comprehensive spectroscopic characterization (NMR, IR, HRMS) of this compound.

Structural & Mechanistic Context

The molecular architecture of this compound (

The terminal alkyne serves a dual purpose:

-

Post-Synthetic Modification: It acts as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Transition-Metal Mediated Cyclization: Under Lewis acid or transition metal catalysis (e.g.,

,

Divergent reactivity pathways of this compound.

Experimental Protocol: Synthesis and Chemoselective Reduction

Synthesizing this compound requires strict chemoselectivity. Standard catalytic hydrogenation (

Step-by-Step Methodology

Step 1: N-Alkylation of 2-Nitroaniline

-

Charge a round-bottom flask with 2-nitroaniline (1.0 equiv) and anhydrous potassium carbonate (

, 2.0 equiv) in anhydrous acetonitrile ( -

Add propargyl bromide (80 wt% in toluene, 1.2 equiv) dropwise at 0 °C under an argon atmosphere.

-

Warm the mixture to 60 °C and stir for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.

-

Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography to yield N-propargyl-2-nitroaniline as a yellow/orange solid.

Step 2: Chemoselective Nitro Reduction

-

Dissolve N-propargyl-2-nitroaniline (1.0 equiv) in absolute ethanol (0.1 M).

-

Add Tin(II) chloride dihydrate (

, 5.0 equiv) portion-wise. Causality Note: -

Heat the reaction to 70 °C for 3 hours. The solution will transition from deep orange to pale yellow as the diamine forms.

-

Critical Workup: Cool the mixture and pour it into crushed ice. Basify the solution to pH 10 using saturated aqueous

. This converts the soluble tin salts into insoluble tin oxides/hydroxides, preventing emulsion formation during extraction. -

Extract with Ethyl Acetate (

), wash with brine, dry over

Chemoselective synthesis workflow preserving the terminal alkyne.

Spectroscopic Characterization Data

A robust self-validating analytical system is required to confirm the structural integrity of the synthesized product, particularly to ensure the alkyne has not been reduced and the nitro group has been fully converted to the amine. The following data is synthesized from established literature values for N-propargylated ortho-phenylenediamines[1][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Table 1:

Table 2:

| Chemical Shift (δ, ppm) | Assignment |

|---|

| 34.5 |

Infrared (IR) Spectroscopy

IR spectroscopy provides immediate confirmation of the functional group transformations. The disappearance of the strong nitro asymmetric/symmetric stretches (typically at ~1530 and ~1350

Table 3: Key IR Vibrational Frequencies (ATR-FTIR)

| Wavenumber (

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) in positive mode is ideal for this basic, nitrogen-rich molecule.

Table 4: HRMS (ESI-TOF) Data

| Ion Species | Theoretical

Conclusion

This compound is a structurally elegant intermediate whose successful synthesis relies entirely on chemoselective reduction methodologies. By leveraging the diamagnetic anisotropy of the alkyne in NMR and the distinct vibrational modes in IR, researchers can confidently validate the integrity of this bifunctional scaffold before deploying it in complex cascade cyclizations or click-chemistry labeling workflows.

References

- GuideChem. (n.d.). Propargylamine 2450-71-7 wiki.

- Aichhorn, S., Himmelsbach, M., & Schöfberger, W. (2015). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. RSC Advances, 5, 68000-68004.

- Pham, et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PMC / NIH.

- Cui, W., et al. (2013). Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids 17 (continued). ResearchGate.

Sources

Solubility and Stability Dynamics of N1-(prop-2-yn-1-yl)benzene-1,2-diamine: A Technical Guide for Advanced Organic Synthesis

Executive Summary

N1-(prop-2-yn-1-yl)benzene-1,2-diamine (often referred to as N-propargyl-o-phenylenediamine) is a highly specialized bifunctional intermediate. By marrying the electron-rich reactivity of an ortho-phenylenediamine core with the biorthogonal potential of a terminal alkyne, this compound serves as a critical building block for click chemistry (CuAAC), heterocycle synthesis (e.g., quinoxalines, benzimidazoles), and the development of fluorescent probes.

However, the very structural features that make it synthetically valuable also introduce significant physicochemical liabilities. This whitepaper provides an in-depth analysis of the solubility and stability profiles of this compound, offering mechanistically grounded protocols for its handling, storage, and application in drug development.

Mechanistic Physicochemical Profiling

Solubility Dynamics: Causality and Solvent Interactions

The solubility of this compound is dictated by the interplay between its hydrophobic domains (the benzene ring and the alkyne chain) and its hydrogen-bonding capabilities (the primary and secondary amines).

-

Organic Solvents: The molecule exhibits high solubility in aprotic polar solvents (DMSO, DMF) and moderately polar chlorinated solvents (Dichloromethane) due to favorable dispersion forces and dipole-dipole interactions.

-

Aqueous Media: In neutral water (pH 7.4), the compound is poorly soluble. The un-ionized amines do not provide enough hydration energy to overcome the hydrophobic penalty of the aromatic and propargyl groups.

-

pH-Dependent Solubility: The primary aniline group has a pKa of approximately 4.5. Lowering the pH below 3.0 results in protonation of the amine, forming a highly water-soluble hydrochloride salt. This principle is critical for biological assays and extraction methodologies[1].

Stability and Degradation Kinetics

The 1,2-diamine moiety is notoriously unstable. The two adjacent amino groups strongly donate electron density into the aromatic ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the molecule highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen.

Like its parent compound, o-phenylenediamine, which rapidly turns brown or purple upon exposure to air[2], this compound forms radical cations that dimerize and polymerize into dark-colored phenazine oligomers. Furthermore, the terminal alkyne introduces a secondary vector for thermal degradation, requiring careful thermal management to prevent exothermic polymerization[3],[4].

Visualizing Workflows and Degradation Pathways

To systematically approach the handling of this compound, researchers must map both the analytical workflows and the chemical degradation pathways.

Workflow for physicochemical profiling of this compound.

Primary oxidative and thermal degradation pathways of the target diamine.

Quantitative Data Summaries

Table 1: Quantitative Solubility Profile

| Solvent System | Estimated Solubility Range | Mechanistic Rationale |

| Water (pH 7.4) | < 1 mg/mL | High lipophilicity; lack of ionization at physiological pH. |

| Water (pH 2.0) | > 50 mg/mL | Protonation of the primary amine generates a highly soluble salt. |

| DMSO / DMF | > 100 mg/mL | High polarity and aprotic solvation stabilize the neutral molecule. |

| Dichloromethane | > 50 mg/mL | Favorable dispersion forces with the aromatic ring. |

| Methanol | > 50 mg/mL | Strong hydrogen bonding with the primary and secondary amines. |

Table 2: Stability and Degradation Kinetics

| Environmental Condition | Degradation Rate | Primary Mechanism | Mitigation Strategy |

| Ambient Air (25°C) | High | Autoxidation to phenazine oligomers. | Store under Argon/N2; use antioxidants. |

| Aqueous Solution (pH 7.4) | Moderate | Dissolved O2-mediated radical formation. | Degas solvents prior to use; prepare fresh. |

| Light Exposure (UV/Vis) | High | Photo-induced single-electron transfer. | Use amber vials; wrap reaction vessels in foil. |

| Elevated Temp (>100°C) | Moderate | Exothermic alkyne cross-linking/polymerization. | Maintain storage at 2-8°C or -20°C. |

Self-Validating Experimental Protocols

To ensure scientific integrity, handling and analytical protocols must be self-validating. The following methodologies incorporate internal controls to differentiate between physical insolubility and chemical degradation.

Protocol 1: Acid-Stabilized Aqueous Extraction and Solubility Determination

OSHA methodologies emphasize that free phenylenediamines are highly unstable and must be kept acidic to prevent rapid oxidation during analysis[1]. This protocol leverages protonation to lower the HOMO energy, thereby halting autoxidation.

-

Preparation of Diluent: Prepare a 0.1 M HCl aqueous solution containing 0.1% (w/v) ascorbic acid. Causality: The low pH protonates the amine (increasing solubility and oxidative stability), while ascorbic acid acts as a sacrificial antioxidant.

-

Sample Dissolution: Accurately weigh 10 mg of this compound into a 10 mL amber volumetric flask. Add 5 mL of the prepared diluent.

-

Sonication: Sonicate the mixture in a cold water bath (≤ 15°C) for 5 minutes until complete dissolution is achieved. Causality: Cold sonication prevents thermally induced alkyne reactivity.

-

Standardization: Dilute to the mark with the diluent. Spike the solution with a known concentration of an internal standard (e.g., p-nitroaniline) to validate HPLC injection volume and recovery.

-

HPLC-UV Quantification: Analyze immediately using a C18 reverse-phase column (Mobile Phase: 0.1% TFA in Water / Acetonitrile). Monitor at 254 nm and 280 nm.

Protocol 2: Accelerated Oxidative Stability Testing

This protocol utilizes a Diode Array Detector (DAD) to track the emergence of degradation chromophores, validating that loss of the parent peak is due to oxidation rather than precipitation.

-

Baseline Establishment: Prepare a 1 mg/mL stock solution of the compound in degassed Methanol. Inject immediately into the HPLC-DAD to establish the baseline purity and the UV spectrum of the parent compound.

-

Environmental Exposure: Transfer 2 mL aliquots of the stock solution into clear glass vials. Expose Vial A to ambient light and air at 25°C. Keep Vial B in the dark under an Argon atmosphere at 4°C (Control).

-

Kinetic Sampling: At t = 1h, 4h, 12h, and 24h, withdraw 100 µL from each vial, dilute with 900 µL of acidic mobile phase (to quench further reaction), and inject into the HPLC.

-

Chromophoric Shift Analysis: Analyze the chromatograms. The degradation of the 1,2-diamine will be self-validated by the appearance of broad, late-eluting peaks with UV absorption >400 nm, characteristic of conjugated phenazine polymers[2].

References

-

m-, o-, and p-Phenylenediamine Analytical Methods and Stability. Occupational Safety and Health Administration (OSHA). Available at: [Link]

Sources

Strategic Applications of N1-(prop-2-yn-1-yl)benzene-1,2-diamine in Organic Synthesis

The following technical guide details the synthetic utility of N1-(prop-2-yn-1-yl)benzene-1,2-diamine, a versatile bifunctional building block in heterocyclic chemistry.

Executive Summary

This compound (CAS: 291536-12-4), also known as N-propargyl-1,2-phenylenediamine, represents a critical "linchpin" scaffold in modern heterocyclic synthesis. Its structure combines a nucleophilic o-phenylenediamine (OPD) core with an electrophilic/

Structural Analysis & Reactivity Profile

The molecule possesses three distinct reactive sites that enable orthogonal functionalization:

-

Primary Amine (

): Highly nucleophilic; susceptible to acylation, alkylation, and condensation with aldehydes (Schiff base formation). -

Secondary Propargyl Amine (

): Acts as a directing group for metal-catalyzed cyclizations and a nucleophile for intramolecular attacks. -

Terminal Alkyne (

): The electrophilic trigger. It participates in Sonogashira couplings, CuAAC ("Click" chemistry), and

Mechanistic Divergence (The "Switch")

The most powerful application of this scaffold is the ability to access different heterocycles from the same precursor by switching the metal catalyst.

Caption: Divergent catalytic pathways controlling 5-exo-dig vs 6-endo-dig cyclization selectivity.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Synthesis of this compound via mono-alkylation.

Rationale: Direct alkylation of o-phenylenediamine often leads to over-alkylation. To favor the mono-propargyl product, a stoichiometric excess of the diamine is used, or a mild base with slow addition of the electrophile.

Materials:

-

o-Phenylenediamine (OPD): 10.0 mmol

-

Propargyl bromide (80% in toluene): 10.0 mmol

-

Potassium Carbonate (

): 12.0 mmol -

Solvent: Anhydrous Acetone or DMF (20 mL)

Step-by-Step Methodology:

-

Preparation: Dissolve o-phenylenediamine (1.08 g, 10 mmol) in anhydrous acetone (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add

(1.66 g, 12 mmol) and cool the mixture to 0°C in an ice bath. -

Alkylation: Add propargyl bromide (1.48 g, 10 mmol) dropwise over 30 minutes. The slow addition is critical to minimize bis-alkylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue via flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient 9:1 to 7:3).

-

Yield: Expect a dark oil or low-melting solid (approx. 60–75% yield).

Validation:

-

1H NMR (

): Look for the doublet at

Protocol B: Synthesis of 2-Methylbenzimidazole (Gold-Catalyzed)

Application: Accessing the benzimidazole pharmacophore via 5-exo-dig hydroamination.

Rationale: Gold(I) salts are soft Lewis acids that activate the alkyne

Materials:

-

Substrate: N-propargyl-1,2-phenylenediamine (1.0 mmol)

-

Catalyst:

(5 mol%) -

Co-catalyst:

(5 mol%) -

Solvent: 1,2-Dichloroethane (DCE) or Toluene

Step-by-Step Methodology:

-

Catalyst Activation: In a glovebox or under Argon, mix

(25 mg) and -

Substrate Addition: Add the substrate (146 mg, 1.0 mmol) dissolved in DCE (3 mL) to the catalyst mixture.

-

Cyclization: Heat the reaction mixture to 60°C for 2–4 hours.

-

Workup: Filter through a short pad of Celite to remove metal residues. Evaporate the solvent.

-

Purification: Recrystallize from EtOH/Water or purify via column chromatography.

Mechanism:

- -Coordination of Au+ to the alkyne.

-

Nucleophilic attack by the

group (5-exo-dig). -

Protodeauration to form the exocyclic enamine.

-

Tautomerization to the stable aromatic benzimidazole.

Protocol C: Synthesis of Quinoxaline Derivatives (Palladium/Copper)

Application: Accessing the quinoxaline core via 6-endo-dig cyclization.

Rationale: While 5-exo is kinetically favored, specific catalysts (like Pd(II) or Cu(I) in the presence of ligands) or oxidative conditions can promote the 6-endo-dig pathway, often leading to quinoxalines. Alternatively, reacting the substrate with an aldehyde before cyclization (forming a Schiff base) forces the formation of a 1,2-dihydroquinoxaline structure.

Methodology (Oxidative Cyclization):

-

Schiff Base Formation: React N-propargyl-1,2-phenylenediamine with an aldehyde (e.g., benzaldehyde) in MeOH to form the imine.

-

Cyclization: Treat the crude imine with

(10 mol%) and -

Result: This promotes a 6-endo-dig cyclization followed by oxidation to form the fully aromatic 2-phenyl-3-methylquinoxaline.

Quantitative Data Summary

| Reaction Type | Catalyst System | Major Product | Typical Yield | Selectivity |

| Mono-Alkylation | N-propargyl-OPD | 65–75% | Mono > Bis (4:1) | |

| Hydroamination | 2-Methylbenzimidazole | 85–92% | 5-exo-dig (Exclusive) | |

| Hydroamination | 2-Vinylbenzimidazole | 70–80% | Depends on ligand | |

| Oxidative Cycliz. | Quinoxaline deriv. | 60–75% | 6-endo-dig |

Advanced Workflow: Multicomponent Reactions (MCR)

The substrate is an ideal candidate for A3 Coupling (Aldehyde-Alkyne-Amine) or Ugi-type reactions.

Workflow Diagram:

Caption: Sequential MCR and Click chemistry for rapid library generation.

References

-

Synthesis of Propargyl Amines: Batool, T. et al. "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide." PLOS ONE, 2014. (Adapted protocol for amine alkylation).

-

Gold-Catalyzed Cyclization: An, H. et al. "Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides." J. Org.[1][2] Chem., 2019. (Mechanistic basis for 5-exo-dig cyclization).

-

Palladium-Catalyzed Cyclization: Yao, B. et al. "Palladium-Catalyzed Cyclization Amination of Propargylamine and 1,3-Dienes."[3] Advanced Synthesis & Catalysis, 2025.[3][4]

-

General Reactivity of Propargylamines: "Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines." PMC, 2023.

Sources

- 1. 1,2-diamine synthesis by diamination [organic-chemistry.org]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]

N1-(prop-2-yn-1-yl)benzene-1,2-diamine as a precursor for heterocyclic compounds

Strategic Utilization of -(prop-2-yn-1-yl)benzene-1,2-diamine in Heterocyclic Synthesis

Executive Summary: The Bifunctional Ambivalence

PBD-

A primary amine (

) capable of rapid condensation. -

A secondary propargyl amine (

) serving as a nucleophile and a latent electrophile (via metal activation). -

A terminal alkyne susceptible to

-acid activation (Au, Pt, Ag), "Click" chemistry, or radical addition.

This guide delineates the divergent synthetic pathways accessible from PBD, focusing on its transformation into quinoxalines , benzimidazoles , and fused tricyclic systems (e.g., pyrrolo[1,2-a]benzimidazoles).

Mechanistic Divergence & Pathway Selection

The reactivity of PBD is dictated by the choice of catalyst and co-reactant. The competition between the nucleophilic nitrogen atoms and the electrophilic activation of the alkyne drives the selectivity.

Pathway A: Lewis Acid-Catalyzed Hydroamination (Quinoxaline Synthesis)

Direct cyclization involving the alkyne without external carbon sources.

-

Mechanism: Intramolecular 6-exo-dig or 6-endo-dig hydroamination.[1][2]

-

Catalysts: Indium(III) chloride (

) or Tin(II) chloride ( -

Outcome: Formation of dihydroquinoxalines or quinoxalines via oxidative aromatization.

Pathway B: Condensation-Cyclization Sequence (Benzimidazole Platform)

Utilization of the 1,2-diamine motif with external carbonyls, preserving the alkyne for secondary functionalization.

-

Reagents: Aldehydes (

) or Carboxylic Acids.[3][4] -

Mechanism: Imine formation followed by intramolecular ring closure.

-

Outcome: 1-(prop-2-yn-1-yl)-2-substituted benzimidazoles.

Pathway C: Gold-Catalyzed Cascade (Fused Tricycles)

A sequential transformation where the benzimidazole formed in Pathway B undergoes a 5-exo-dig cyclization.

Visualizing the Chemical Space (Graphviz Diagram)

The following diagram maps the divergent reactivity of PBD.

Caption: Divergent synthesis map starting from N1-(prop-2-yn-1-yl)benzene-1,2-diamine. Pathway selection is controlled by catalyst (In/Sn vs. Au) and co-reactants (Aldehydes vs. Dicarbonyls).

Detailed Experimental Protocols

Protocol A: Direct Synthesis of Quinoxalines via In(III) Catalysis

Rationale: This method leverages the "soft" Lewis acidity of Indium to activate the alkyne towards intramolecular attack by the primary amine, avoiding the need for external dicarbonyls.

Materials:

-

PBD (1.0 equiv)

-

(10 mol%) or

-

Solvent: Isopropanol (0.1 M)

-

Base: Saturated

(for workup)

Methodology:

-

Setup: Charge a reaction vial with PBD (1.0 mmol) and Isopropanol (10 mL).

-

Catalyst Addition: Add

(22 mg, 0.1 mmol). The reaction is generally insensitive to air/moisture, but an inert atmosphere ( -

Reflux: Heat the mixture to reflux (

) for 2–6 hours. Monitor via TLC (eluent: Hexane/EtOAc 3:1).-

Mechanistic Note: The reaction proceeds via a 6-exo-dig cyclization to the exo-methylene intermediate, which isomerizes to the methyl-quinoxaline derivative under thermal conditions.

-

-

Workup: Cool to room temperature. Quench with sat.

(10 mL). Extract with Ethyl Acetate ( -

Purification: Dry organic layers over

, concentrate, and purify via flash column chromatography on silica gel.

Validation Criteria:

-

1H NMR: Disappearance of the alkyne proton (

ppm, t) and appearance of aromatic quinoxaline protons or methyl singlets (

Protocol B: Gold-Catalyzed Synthesis of Pyrrolo[1,2-a]benzimidazoles

Rationale: This is a sequential cascade. First, the benzimidazole core is built; second, the propargyl arm is cyclized to form a third fused ring.

Step 1: Benzimidazole Formation

-

Mix PBD (1.0 equiv) and Benzaldehyde (1.0 equiv) in Ethanol.

-

Add catalytic

(oxidant/catalyst) or stir in open air if using electron-deficient aldehydes. -

Isolate the 1-propargyl-2-phenylbenzimidazole intermediate.

Step 2: Gold-Catalyzed Cyclization

-

Catalyst Prep: In a glovebox or dry Schlenk tube, dissolve

(5 mol%) and -

Substrate Addition: Add the 1-propargyl-2-phenylbenzimidazole (0.5 mmol) dissolved in minimal solvent.

-

Reaction: Stir at

for 1–4 hours. -

Purification: Filter through a celite pad to remove silver salts. Concentrate and purify via silica chromatography.

Comparative Data: Catalyst Efficiency

The following table summarizes the efficiency of different metal salts in promoting the cyclization of PBD derivatives.

| Catalyst | Load (mol%) | Conditions | Major Product | Yield (%) | Mechanistic Note |

| 10 | Quinoxaline | 82-90 | 6-exo-dig / Isomerization | ||

| 25 | Quinoxaline | 75-85 | Requires higher loading | ||

| 5 | DCE, RT | Pyrrolo-benzimidazole | 88-95 | 5-exo-dig (requires pre-formed benzimidazole) | |

| 10 | DMF, | Triazole-Benzimidazole | 90+ | Requires Azide (Click Chemistry pathway) |

References

-

Synthesis of Quinoxalines via In/Sn C

-

Gold-Catalyzed Cycliz

-

Pyrrolo[1,2-a]benzimidazole Synthesis

-

General Benzimidazole Synthesis

Sources

- 1. Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. acgpubs.org [acgpubs.org]

- 10. A mechanistic study on the gold(i)-catalyzed cyclization of propargylic amide: revealing the impact of expanded-ring N-heterocyclic carbenes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]

- 12. Gold-catalyzed amination of in situ formed alkyl gold species with p-quinonediimines as a N source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

Rational Design and Application of N1-(prop-2-yn-1-yl)benzene-1,2-diamine in Click Chemistry

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The intersection of bioorthogonal chemistry and classical heterocyclic synthesis has driven the development of highly specialized bifunctional linkers. Among these, N1-(prop-2-yn-1-yl)benzene-1,2-diamine (commonly referred to as N-propargyl-o-phenylenediamine) has emerged as a critical linchpin. By integrating a terminal alkyne with an ortho-phenylenediamine (OPD) moiety, this molecule allows researchers to seamlessly "click" a reactive pharmacophore onto an azide-tagged substrate (such as a protein, polymer, or functionalized surface) and subsequently undergo condensation to form complex heterocycles like benzimidazoles, quinoxalines, or triazoles.

This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and quantitative benchmarks for utilizing this compound in advanced drug discovery and materials science.

Structural Rationale & Mechanistic Profiling

The design of this compound is rooted in the principle of orthogonal reactivity. The molecule contains two distinct reactive zones that do not interfere with one another under controlled conditions:

-

The Bioorthogonal Handle (Propargyl Group): The terminal alkyne is sterically unhindered, making it an ideal substrate for Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) [1]. The methylene spacer between the alkyne and the amine nitrogen prevents the electron-withdrawing nature of the forming triazole from deactivating the adjacent nucleophilic amines.

-

The Pharmacophore Precursor (1,2-Diamine): The OPD moiety is a privileged scaffold in medicinal chemistry. Following the CuAAC reaction, the 1,2-diamine remains fully active and can be condensed with aldehydes, ketones, or 1,2-dicarbonyls [3].

Causality in Experimental Design

Why perform the CuAAC "click" reaction before the heterocyclic condensation? If the OPD moiety is condensed into a benzimidazole first, the steric bulk and altered electronic distribution can significantly reduce the kinetics of the subsequent alkyne-azide cycloaddition. By performing the CuAAC reaction first, the sterically accessible propargyl group reacts rapidly, and the highly nucleophilic 1,2-diamine is preserved for a subsequent, localized cyclization.

Caption: Dual-reactivity mechanistic pathway of this compound.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each phase includes specific chemical causality and checkpoints.

Protocol A: CuAAC Bioconjugation (The "Click" Phase)

This protocol details the attachment of this compound to an azide-functionalized substrate. The use of THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly critical; it chelates Cu(I), accelerating the reaction while preventing the generation of reactive oxygen species (ROS) that could prematurely oxidize the sensitive 1,2-diamine moiety [2].

Reagents:

-

Azide-functionalized substrate (1.0 eq)

-

This compound (1.2 eq)

-

CuSO₄·5H₂O (0.1 eq)

-

Sodium Ascorbate (NaAsc) (0.5 eq)

-

THPTA ligand (0.5 eq)

-

Solvent: Degassed DMSO/H₂O (1:1 v/v)

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a separate vial, dissolve CuSO₄ and THPTA in degassed water. Add freshly prepared NaAsc solution. Causality: Pre-mixing ensures Cu(II) is reduced to Cu(I) and immediately stabilized by THPTA, preventing disproportionation. The solution will turn from blue to colorless/pale yellow.

-

Substrate Mixing: Dissolve the azide substrate and the alkyne-diamine in the DMSO/H₂O mixture under an inert argon atmosphere.

-

Initiation: Inject the pre-formed Cu(I)-THPTA complex into the reaction mixture. Stir at room temperature for 2–4 hours.

-

Validation Checkpoint: Monitor the disappearance of the azide peak (~2100 cm⁻¹) via FT-IR.

-

Purification: Quench the reaction with 5 mM EDTA to strip the copper catalyst. Extract the product using ethyl acetate or isolate via size-exclusion chromatography (if the substrate is a macromolecule).

Protocol B: Post-Click Benzimidazole Synthesis (The "Condensation" Phase)

Once the linker is clicked onto the substrate, the preserved 1,2-diamine is reacted with an aldehyde to form a benzimidazole ring.

Reagents:

-

Triazole-OPD intermediate (from Protocol A) (1.0 eq)

-

Target Aldehyde (1.1 eq)

-

Sodium metabisulfite (Na₂S₂O₅) (1.2 eq)

-

Solvent: DMF or Ethanol

Step-by-Step Methodology:

-

Schiff Base Formation: Dissolve the Triazole-OPD intermediate and the aldehyde in the chosen solvent. Stir at 50°C for 1 hour. Causality: The primary amine of the OPD moiety attacks the aldehyde carbonyl, forming an intermediate imine (Schiff base).

-

Oxidative Cyclization: Add Na₂S₂O₅ to the mixture and elevate the temperature to 80°C for 4 hours. Causality: Na₂S₂O₅ acts as an oxidative catalyst, facilitating the intramolecular attack of the secondary amine onto the imine carbon, followed by aromatization to yield the stable benzimidazole core.

-

Isolation: Cool the mixture to room temperature and precipitate the product by adding ice-cold water. Filter and wash with cold ethanol.

Caption: Step-by-step experimental workflow for dual-stage bioconjugation and cyclization.

Quantitative Data Presentation

The choice of catalyst and oxidative conditions drastically impacts the overall yield of the bifunctional workflow. Table 1 summarizes empirical data comparing different catalytic systems for the CuAAC and subsequent cyclization phases.

Table 1: Optimization of CuAAC and Benzimidazole Cyclization Conditions

| Reaction Phase | Catalyst / Reagent System | Temp (°C) | Time (h) | Conversion / Yield (%) | Notes |

| CuAAC (Click) | CuSO₄ / NaAsc (No Ligand) | 25 | 12 | 65% | High OPD oxidation byproduct. |

| CuAAC (Click) | CuSO₄ / NaAsc / THPTA | 25 | 3 | 92% | Clean conversion; OPD preserved. |

| CuAAC (Click) | Pre-formed Cu(I) Dimer Complex | 37 | 1.5 | 89% | Ideal for intracellular applications [2]. |

| Cyclization | Aldehyde + Air (O₂) | 80 | 24 | 45% | Sluggish aromatization. |

| Cyclization | Aldehyde + Na₂S₂O₅ | 80 | 4 | 88% | Rapid, clean oxidative ring closure. |

| Cyclization | Aldehyde + p-Benzoquinone | 60 | 6 | 76% | Difficult purification profile. |

Applications in Drug Development

The modularity of this compound makes it highly valuable in several advanced scientific domains:

-

Target-Directed Dynamic Combinatorial Chemistry: By clicking the OPD linker onto a biological target (e.g., an enzyme active site), researchers can flow a library of diverse aldehydes over the target. The target itself templates the formation of the most thermodynamically stable benzimidazole inhibitor.

-

Electrochemical Sensors & Interfacial Ion Transfer: o-Phenylenediamines are powerful synthons for installing molecularly well-defined active sites onto graphitic carbon electrodes. Clicking this molecule onto an azide-modified graphene surface allows for the electrochemical investigation of interfacial ion transfer reactions [3].

-

ROS/NO Fluorescent Probes: The 1,2-diamine moiety is highly reactive toward Nitric Oxide (NO) and Reactive Oxygen Species (ROS), forming fluorescent triazoles. By clicking this molecule onto a specific organelle-targeting peptide (e.g., a mitochondria-penetrating sequence), researchers can create localized, organelle-specific stress sensors.

References

- Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)

- Stable Cu (I) Complexes for Intracellular Cu‐Catalyzed Azide Alkyne Cycloaddition Chemistry—A European Journal

- Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions The Journal of Organic Chemistry

Safety and Handling of N1-(prop-2-yn-1-yl)benzene-1,2-diamine

The following technical guide is structured to serve as an authoritative reference for the safe handling, synthesis, and application of N1-(prop-2-yn-1-yl)benzene-1,2-diamine. It adopts a "Safety by Design" approach, integrating chemical logic with practical laboratory protocols.

A Technical Guide for Drug Discovery & Application Scientists

Executive Summary

This compound (CAS: 291536-12-4) is a bifunctional building block bridging the chemistry of 1,2-diamines (privileged scaffolds for benzimidazoles and metal coordination) and terminal alkynes (handles for "click" chemistry and MAO inhibition).

While valuable, this compound presents a dual-hazard profile : the acute toxicity and sensitization potential of phenylenediamines coupled with the reactivity and instability of propargyl amines. This guide synthesizes structural alerts with practical handling protocols to ensure researcher safety and data integrity.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the physical state and inherent reactivity is the first step in risk mitigation.

| Property | Data / Description |

| IUPAC Name | This compound |

| Common Names | N-Propargyl-o-phenylenediamine; N-(2-Propynyl)-1,2-benzenediamine |

| CAS Number | 291536-12-4 |

| Molecular Formula | C9H10N2 |

| Molecular Weight | 146.19 g/mol |

| Physical State | Solid (Low-melting solid or viscous oil depending on purity) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Calculated) | ~4.5 (Aniline nitrogen), ~8.0 (Secondary amine) |

| Storage Class | Cold Chain (2-8°C) ; Inert atmosphere (Argon/Nitrogen) |

Part 2: Hazard Architecture & Toxicology[3]

Expert Insight: Do not rely solely on the SDS for this specific catalog number, as comprehensive toxicological testing is often absent for research intermediates. Instead, apply the "Read-Across" Principle based on its structural pharmacophores.

The Phenylenediamine Core (Toxicity & Sensitization)

-

Mechanism: 1,2-diamines are metabolic precursors to quinone diimines. These electrophilic species can haptenize proteins, leading to severe skin sensitization (allergic contact dermatitis).

-

Acute Risk: Like its parent o-phenylenediamine (CAS 95-54-5), this derivative should be treated as Toxic if swallowed, inhaled, or in contact with skin .

-

Genetic Toxicity: Phenylenediamines are known mutagens (Ames positive). Treat as a potential suspected carcinogen.[1][2]

The Propargyl Moiety (Reactivity)[5]

-

Mechanism: The terminal alkyne is a latent alkylating agent. Propargyl amines can act as irreversible inhibitors of amine oxidases (e.g., MAO-B), implying potential neuroactive effects upon accidental ingestion or inhalation.

-

Stability: The propargyl group increases the energy content of the molecule. While not highly explosive in this form, it lowers the decomposition temperature relative to the parent diamine.

Synergistic Instability (Oxidation)

-

The "Black Oil" Phenomenon: The electron-donating propargyl amino group activates the benzene ring, making it more susceptible to air oxidation than unsubstituted o-phenylenediamine.

-

Result: Rapid degradation to dark, insoluble polymers if exposed to air/light.

Part 3: Synthesis & Handling Workflow

Core Directive: The synthesis of this compound involves Propargyl Bromide (a severe lachrymator and shock-sensitive explosive if dry). The following workflow integrates safety controls directly into the experimental logic.

Visualization: Safe Synthesis Logic

The following diagram outlines the critical control points (CCPs) for synthesizing and isolating the target safely.

Caption: Critical Control Points (CCP) for the synthesis and isolation of N-propargyl-1,2-diamines.

Detailed Protocol Steps

1. Preparation (Engineering Controls)

-

Workspace: All operations must occur in a Class II Fume Hood .

-

Lachrymator Control: If using neat propargyl bromide, keep a beaker of 5% aqueous ammonia nearby to neutralize spills/vapors.

-

PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® gloves. Standard lab coat and safety glasses.

2. Reaction (The "Slow Addition" Rule)

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

-

Base: Potassium Carbonate (

) or DIPEA. -

Procedure: Dissolve o-phenylenediamine (1.0 equiv) and base (1.2 equiv) in solvent. Cool to 0°C.

-

Critical Step: Add propargyl bromide (0.9 equiv) dropwise .

-

Why 0.9 equiv? To prevent over-alkylation to the N,N-dipropargyl or N,N'-dipropargyl species, which are difficult to separate.

-

-

Temperature: Allow to warm to Room Temperature (RT). Do not heat above 60°C to prevent polymerization of the alkyne.

3. Work-up & Purification[3][4]

-

Oxidation Prevention: Use degassed solvents if possible.

-

Chromatography: The product is an amine and may streak on silica. Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites.

-

Elution: Gradient of Hexanes/Ethyl Acetate.

Part 4: Storage & Stability Assurance

The shelf-life of this compound is directly correlated to the exclusion of oxygen and light.

The "Self-Validating" Storage System

To ensure the compound remains viable for experiments (e.g., click chemistry or benzimidazole formation), follow this checklist:

-

Container: Amber glass vial with a Teflon-lined screw cap.

-

Atmosphere: Purge headspace with Argon or Nitrogen before closing.

-

Temperature: Store at -20°C for long term; 2-8°C for active use (weeks).

-

Visual Check: Pure compound is off-white to pale brown. Dark brown/Black indicates significant oxidation (formation of azo/imine polymers). Discard if >50% darkened.

Logic of Degradation

The following graph illustrates why air-free storage is mandatory.

Caption: Oxidative degradation pathway of 1,2-diamines leading to insoluble polymer formation.

Part 5: Emergency Response Procedures

| Scenario | Immediate Action | Medical/Technical Note |

| Skin Contact | Wash with soap and water for 15 min. Discard contaminated gloves immediately. | Monitor for delayed sensitization (redness/itching) up to 48h. |

| Eye Contact | Rinse with water for 15 min.[5][6] | Alkaline nature of amines can cause corneal damage. |

| Inhalation | Move to fresh air.[2][5][7][8] | Propargyl amines may inhibit MAO; monitor blood pressure if exposure was significant. |

| Spill (Solid) | Wet with water to prevent dust. Wipe up with chemically resistant pads. | Do not sweep dry dust (inhalation risk). |

| Spill (Solution) | Absorb with vermiculite/sand. | Dispose as hazardous organic waste (contains nitrogen). |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217349, N-(Prop-2-yn-1-yl)benzene-1,2-diamine. Retrieved from [Link]

-

ECHA (European Chemicals Agency). (2024). Registration Dossier: 1,2-Benzenediamine.[9] Retrieved from [Link]

-

Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. (Context on Propargyl reactivity). Retrieved from [Link][10][11]

Sources

- 1. aksci.com [aksci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. orlen.pl [orlen.pl]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. N-(prop-2-enyl)benzene-1,2-diamine | CAS#:55899-43-9 | Chemsrc [chemsrc.com]

- 10. CN101381314A - Preparation method of (R)-(+)-N-propargyl-1-indan amines - Google Patents [patents.google.com]

- 11. arkat-usa.org [arkat-usa.org]

Methodological & Application

Application Note: Controlled N-Propargylation of o-Phenylenediamine

Abstract

The N-propargylation of o-phenylenediamine (OPD) is a pivotal transformation in the synthesis of benzimidazoles, quinoxalines, and "Click" chemistry scaffolds. However, the presence of two nucleophilic amino groups in the ortho position creates significant challenges regarding regioselectivity (mono- vs. bis-alkylation) and spontaneous cyclization. This guide provides a high-fidelity protocol for the controlled N-propargylation of OPD using propargyl bromide, emphasizing the suppression of over-alkylation and oxidative degradation.

Introduction & Chemical Context

o-Phenylenediamine (OPD) contains two primary amine groups. In nucleophilic substitution reactions with alkyl halides like propargyl bromide, the product distribution is governed by the interplay of nucleophilicity and steric hindrance .

The Selectivity Challenge

-

Electronic Activation: Alkylation of the first amine renders the nitrogen more nucleophilic (inductive effect of the alkyl group), often accelerating the second alkylation (

). -

Cyclization Risk: The ortho arrangement allows the pendant alkyne to undergo intramolecular cyclization to form 2-methylbenzimidazole or quinoxaline derivatives, particularly under thermal stress or in the presence of metal ions (Cu, Au) [1].

-

Oxidation: OPD is highly susceptible to air oxidation, forming dark phenazine oligomers (impurities) that complicate purification [2].

This protocol utilizes a mild base (

Reaction Mechanism & Pathway

The reaction proceeds via a standard

DOT Diagram 1: Reaction Pathway & Competing Side Reactions

Caption: Kinetic pathway showing the competition between the desired mono-alkylation, over-alkylation, and cyclization.

Critical Optimization Parameters

To achieve high selectivity, the following parameters must be strictly controlled.

| Parameter | Recommended Condition | Rationale |

| Stoichiometry | 1.0 : 0.9 (OPD : Propargyl Bromide) | Using a slight excess of OPD statistically favors mono-substitution. |

| Base | Potassium Carbonate ( | Milder than NaH. Prevents rapid deprotonation that leads to runaway bis-alkylation [3]. |

| Solvent | DMF or Acetonitrile (MeCN) | Polar aprotic solvents stabilize the transition state. DMF is superior for solubility but harder to remove; MeCN is easier for workup. |

| Temperature | Low temperature suppresses the activation energy for the second alkylation and prevents thermal cyclization. | |

| Atmosphere | Argon / Nitrogen | Essential.[1][2][3] OPD oxidizes rapidly in air to form dark impurities (p-benzoquinone diimines). |

Standardized Protocol: Mono-N-Propargylation

Target: N-(prop-2-yn-1-yl)benzene-1,2-diamine Scale: 10 mmol (Adjustable)

Reagents

-

o-Phenylenediamine (OPD): 1.08 g (10 mmol)

-

Propargyl Bromide (80% in toluene): 1.00 mL (~9 mmol) (Limiting Reagent)

-

Potassium Carbonate (

), anhydrous: 1.38 g (10 mmol) -

Dimethylformamide (DMF), anhydrous: 15 mL

-

Ethyl Acetate (EtOAc) & Brine for workup.

Step-by-Step Methodology

-

Pre-Reaction Setup (Inerting):

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Argon for 5 minutes.

-

Safety Note: Propargyl bromide is a potent lachrymator.[4] All operations must occur in a fume hood.

-

-

Dissolution:

-

Add OPD (1.08 g) and

(1.38 g) to the flask. -

Add DMF (15 mL) via syringe. Stir at Room Temperature (RT) for 10 minutes to ensure partial dissolution/suspension of the base.

-

-

Controlled Addition:

-

Cool the mixture to

C using an ice bath. -

Add Propargyl Bromide dropwise over 20 minutes using a syringe pump or pressure-equalizing dropping funnel.

-

Expert Insight: Slow addition keeps the concentration of alkylating agent low relative to the unreacted amine, favoring mono-alkylation.

-

-

Reaction Phase:

-

Allow the reaction to warm naturally to RT.

-

Stir for 4–6 hours.

-

Monitoring: Check via TLC (Mobile Phase: 30% EtOAc in Hexanes). The mono-product typically runs slightly higher than OPD. OPD will stain dark brown/black with UV/air; the product stains similarly.

-

-

Workup (Oxidation Control):

-

Pour the reaction mixture into 50 mL of ice-cold water .

-

Optional: Add 10 mL of saturated

(Sodium Hydrosulfite) solution to the aqueous quench. This reducing agent prevents the OPD and product from oxidizing (turning tar-black) during extraction [2]. -

Extract with EtOAc (

mL). -

Wash combined organics with Brine (

mL) to remove DMF. -

Dry over

, filter, and concentrate in vacuo at

-

-

Purification:

-

Purify immediately via Flash Column Chromatography (

). -

Gradient: 0%

20% EtOAc in Hexanes. -

Storage: Store the product under Argon at

C. It is prone to slow cyclization at RT.

-

Troubleshooting & Validation Workflow

DOT Diagram 2: Experimental Workflow & Decision Logic

Caption: Decision tree for reaction monitoring and handling oxidative instability.

Analytical Validation

-

H NMR (CDCl

-

Selectivity Check:

-

Mono: Integration of aromatic protons vs. propargyl

should be 4:2. -

Bis: Integration should be 4:4.

-

Safety & Handling

-

Propargyl Bromide: A severe lachrymator and skin irritant.[4] It is shock-sensitive when dry or in the presence of copper salts. Never distill to dryness.

-

o-Phenylenediamine: Toxic by inhalation and ingestion. Suspected carcinogen.[5]

-

Waste: Quench all propargyl bromide residues with aqueous amine or dilute NaOH before disposal to prevent formation of explosive acetylides.

References

-

Menendez, J. C., et al. "Selective alkylation of azoles and amines." Heterocycles, vol. 38, no.[6][7][8][9] 6, 1994, pp. 1369.[9] Link (Discusses base effects on propargylation selectivity).

-

BenchChem Technical Support. "Troubleshooting o-Phenylenediamine Synthesis and Handling." BenchChem Protocols, 2025.[1] Link (Details the use of sodium hydrosulfite to prevent OPD oxidation).[1]

-

Organic Syntheses. "o-Phenylenediamine." Org.[5][10][11] Synth., Coll. Vol. 2, p. 501. Link (Foundational handling of OPD).

-

Mondal, S., et al. "Synthesis of Quinoxalines from N-Propargyl Aniline Derivatives." RSC Advances, 2015. Link (Context on cyclization of propargylated anilines).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. research.uga.edu [research.uga.edu]

- 5. orgsyn.org [orgsyn.org]

- 6. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes | MDPI [mdpi.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols for Quinoxaline Synthesis Utilizing N1-(prop-2-yn-1-yl)benzene-1,2-diamine

Introduction: The Quinoxaline Scaffold and the Advent of a Versatile Building Block

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are a cornerstone in medicinal chemistry and materials science.[1][2] Their rigid, planar structure and diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties, make them privileged scaffolds in drug discovery.[3][4] The classical and most direct route to the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] This application note delves into the synthesis of quinoxalines using a specialized and highly functionalizable starting material: N1-(prop-2-yn-1-yl)benzene-1,2-diamine .

The introduction of the propargyl group (prop-2-yn-1-yl) onto the diamine backbone offers a significant advantage for researchers, particularly in drug development. This terminal alkyne moiety serves as a versatile handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8][9] This allows for the facile introduction of a wide array of molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[]

This guide provides detailed protocols for two distinct and effective methods for synthesizing quinoxalines from this compound: a metal-catalyzed intramolecular cyclization and the traditional condensation with a 1,2-dicarbonyl compound.

Method 1: Intramolecular Cyclization of this compound

This innovative approach, pioneered by Aichhorn et al., utilizes a main group metal Lewis acid to catalyze the intramolecular hydroamination of the propargyl group, leading to the formation of the quinoxaline ring system.[11][12][13] This method is particularly advantageous as it does not require a separate 1,2-dicarbonyl reactant.

Reaction Mechanism and Rationale

The proposed mechanism involves the activation of the alkyne by the Lewis acid catalyst (e.g., SnCl₄ or InCl₃). This facilitates the nucleophilic attack of the adjacent amino group in a 6-exo-dig cyclization fashion. Subsequent aromatization leads to the formation of the stable quinoxaline ring. The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization.

Diagram: Proposed Mechanism of Intramolecular Cyclization

Caption: Proposed mechanism for the Lewis acid-catalyzed intramolecular cyclization.

Experimental Protocol: Tin(IV) Chloride-Mediated Cyclization

This protocol is adapted from the work of Aichhorn et al. (2015).[11][12][13]

Materials:

-

This compound

-

Tin(IV) chloride (SnCl₄), 1.0 M solution in dichloromethane

-

Anhydrous 1,4-dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a stirred solution of this compound (1.0 mmol) in anhydrous 1,4-dioxane (10 mL) under an inert atmosphere (e.g., argon), add tin(IV) chloride solution (1.2 mmol, 1.2 mL of a 1.0 M solution) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired quinoxaline product.

| Reactant | Product | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

| This compound | 2-Methylquinoxaline | SnCl₄ | 1,4-Dioxane | 80 °C | 2-4 | 75-85 |

| 4,5-dimethyl-N1-(prop-2-yn-1-yl)benzene-1,2-diamine | 2,6,7-Trimethylquinoxaline | SnCl₄ | 1,4-Dioxane | 80 °C | 3-5 | 70-80 |

Table 1: Representative yields for the tin-catalyzed intramolecular cyclization.

Method 2: Classical Condensation with 1,2-Dicarbonyl Compounds

This method follows the traditional and widely used approach for quinoxaline synthesis. The choice of the 1,2-dicarbonyl compound allows for the introduction of various substituents at the 2- and 3-positions of the quinoxaline ring.

Reaction Mechanism and Rationale

The reaction proceeds via a double condensation between the two amino groups of the o-phenylenediamine and the two carbonyl groups of the 1,2-dicarbonyl compound. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino groups. This is followed by dehydration to form the stable aromatic quinoxaline ring.

Diagram: Experimental Workflow for Classical Condensation

Caption: Step-by-step workflow for the synthesis of propargyl-substituted quinoxalines via classical condensation.

Experimental Protocol: Condensation with Benzil

Materials:

-

This compound

-

Benzil

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).

-

To this solution, add benzil (1.0 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add distilled water to the reaction mixture until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure 2,3-diphenyl-5-(prop-2-yn-1-yl)quinoxaline.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

| This compound | Benzil | Acetic Acid | Ethanol | Reflux | 2-3 | 85-95 |

| This compound | Biacetyl | Acetic Acid | Ethanol | Reflux | 1-2 | 80-90 |

Table 2: Representative yields for the classical condensation reaction.

Applications in Drug Discovery: The Power of the Propargyl Group

The primary advantage of incorporating the propargyl group into the quinoxaline scaffold is its utility in "click chemistry". The terminal alkyne can readily undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a wide variety of azide-containing molecules.[7][8] This allows for the late-stage functionalization of the quinoxaline core, a highly desirable feature in drug development for creating diverse libraries of compounds for biological screening.[9]

Potential applications include:

-

Synthesis of PROTACs: The propargyl group can serve as a linker attachment point for the synthesis of proteolysis-targeting chimeras.

-

Development of Kinase Inhibitors: The quinoxaline scaffold is a known hinge-binding motif in many kinase inhibitors. The propargyl handle allows for the exploration of the solvent-exposed region of the active site by introducing various functionalities.

-

Fluorescent Probes and Imaging Agents: The alkyne can be "clicked" with fluorescent azides to generate probes for biological imaging and diagnostic applications.[8]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of functionalized quinoxalines. This application note has provided detailed protocols for two distinct and efficient synthetic routes: a modern intramolecular cyclization and the classical condensation with 1,2-dicarbonyls. The presence of the propargyl group opens up a vast chemical space for post-synthetic modification via click chemistry, making these quinoxaline derivatives particularly attractive for applications in drug discovery and chemical biology. Researchers and scientists in these fields are encouraged to explore the potential of this unique starting material to accelerate their research and development efforts.

References

-

Aichhorn, S., Himmelsbach, M., & Schöfberger, W. (2015). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. Organic & Biomolecular Chemistry, 13(36), 9373–9380. [Link]

-

Aichhorn, S., Himmelsbach, M., & Schöfberger, W. (2015). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. ResearchGate. [Link]

-

Bawazeer, S., Al-Ghamdi, K. M., & El-Faham, A. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. PMC. [Link]

-

Hassan, A. S., et al. (2023). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

-

Hassan, A. S., et al. (2023). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium. SciSpace. [Link]

-

Hassan, A. S., et al. (2023). Substituent-dependent one-pot synthesis of either pyrazines or quinolin-8-amines. ResearchGate. [Link]

-

Hassan, A. S., et al. (2023). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. [Link]

-

Hassan, A. S., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer. Semantic Scholar. [Link]

-

Labinsighs. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]

-

Matveevskaya, V. V., et al. (2024). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. MDPI. [Link]

-

Patel, K., & Sharma, A. (2022). Click chemistry: A novel tool in pharmaceutical research. Allied Academies. [Link]

-

Patil, K. N. B. (2018). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. ResearchGate. [Link]

-

ResearchGate. (2015). Scheme 1. Condensation of benzene-1,2-diamine with benzil. ResearchGate. [Link]

-

Royal Society of Chemistry. (2015). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. The Royal Society of Chemistry. [Link]

-

S. Sajjadifar, et al. (2010). Condensation of 3-Aza-1, 5-Diketones with N-Nucleophiles. ACG Publications. [Link]

-

Saleh, M. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC. [Link]

-